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Compound of Interest

N-(2-Amino-4-
Compound Name:
methoxyphenyl)acetamide

cat. No.: B1296831

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural characterization
of N-(2-Amino-4-methoxyphenyl)acetamide, a key chemical intermediate. It consolidates
available physicochemical and spectroscopic data, outlines detailed experimental protocols for
its synthesis and analysis, and presents a logical workflow for its characterization.

Compound Identification and Physicochemical
Properties

N-(2-Amino-4-methoxyphenyl)acetamide is an aromatic amide with the molecular formula
CoH12N20:. Its identity is unequivocally established by its CAS Registry Number and various
spectroscopic methods. The key identifiers and properties are summarized in Table 1.
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Property Value Source
N-(2-amino-4-

IUPAC Name _ [1]
methoxyphenyl)acetamide

CAS Number 5472-37-7 [1]

Molecular Formula CoH12N202 [1]

Molecular Weight 180.20 g/mol [1]

, CC(=O)NC1=C(C=C(C=C1)0O

Canonical SMILES [1]
C)N
VUJSQJDPBROTSY-

InChliKey [1]

UHFFFAOYSA-N

Physical Form Beige crystalline solid

Spectroscopic Data

The structural framework of N-(2-Amino-4-methoxyphenyl)acetamide has been elucidated
using standard spectroscopic techniques. While public databases reference the existence of
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, specific peak data is not readily
available. The available mass spectrometry data is presented below.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The Gas Chromatography-
Mass Spectrometry (GC-MS) data indicates a fragmentation pattern consistent with the
proposed structure.
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Technique Parameter Value Source
m/z 180.20

GC-MS Molecular lon (M+) [1]
(Calculated)

Top Peak m/z 43

2nd Highest Peak m/z 110

3rd Highest Peak m/z 137

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are essential for confirming the detailed atomic connectivity and
chemical environment of the molecule. Although referenced in scientific databases, specific
chemical shift (&) and coupling constant (J) values for N-(2-Amino-4-
methoxyphenyl)acetamide are not publicly available at this time. A predicted spectrum would
feature signals corresponding to the aromatic protons, the methoxy group, the primary amine
protons, the amide proton, and the acetyl methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum for this compound, typically acquired as a KBr wafer, is expected to show
characteristic absorption bands for N-H stretching (amine and amide), C=0 stretching (amide),
and C-O stretching (ether). Specific peak wavenumbers (cm~1) are not publicly available.

Experimental Protocols

The following protocols describe a plausible route for the synthesis of N-(2-Amino-4-
methoxyphenyl)acetamide and the standard procedures for its structural characterization.

Synthesis Protocol

The synthesis can be achieved via a two-step process starting from 4-methoxy-2-nitroaniline.

Step 1: Acetylation of 4-methoxy-2-nitroaniline This procedure is adapted from the synthesis of
N-(4-Methoxy-2-nitrophenyl)acetamide.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-
methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of
aniline).

Reagent Addition: While stirring, add acetic anhydride (1.2 equivalents) to the solution at
room temperature.

Reaction: Continue stirring the reaction mixture for 12-18 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the
product.

Purification: Collect the solid product, N-(4-methoxy-2-nitrophenyl)acetamide, by vacuum
filtration, wash thoroughly with water, and dry under vacuum. The product can be further
purified by recrystallization from an aqueous ethanol solution.

Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide This step involves the reduction of
the nitro group to a primary amine.

Reaction Setup: Suspend the N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) from
Step 1 in ethanol or acetic acid in a round-bottom flask.

Reduction: Add a reducing agent such as tin(ll) chloride (SnClz-2H20, 3-4 equivalents) or
perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen
atmosphere.

Reaction: If using SnClz, heat the mixture to reflux and stir for 2-4 hours. For catalytic
hydrogenation, stir vigorously under a balloon of Hz at room temperature. Monitor the
reaction by TLC.

Workup (SnCl2 method): Cool the reaction mixture and carefully neutralize with a saturated
agueous solution of sodium bicarbonate until the solution is basic (pH > 8).

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Purification: Remove the solvent under reduced pressure. The crude N-(2-Amino-4-
methoxyphenyl)acetamide can be purified by column chromatography on silica gel or
recrystallization to yield the final product.

Characterization Protocols

e NMR Spectroscopy:

o Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL
of a deuterated solvent (e.g., CDClsz or DMSO-ds) in an NMR tube.

o Acquire *H and 3C NMR spectra on a 400 MHz or 500 MHz spectrometer at room
temperature.

o Process the spectra to reference the solvent peak and analyze the chemical shifts,
integration, and coupling patterns.

e Mass Spectrometry:

o Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile)
into the mass spectrometer, typically via a GC or LC system or by direct infusion.

o Acquire data using an appropriate ionization technique, such as Electron lonization (El) for
GC-MS or Electrospray lonization (ESI) for LC-MS.

o Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragment ions.

* Infrared Spectroscopy:

o Prepare a KBr pellet by mixing a small amount (~1 mg) of the solid sample with ~100 mg
of dry KBr powder and pressing the mixture into a translucent disk.

o Place the pellet in the sample holder of an FTIR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm™1,
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o lIdentify the characteristic absorption bands corresponding to the functional groups in the
molecule.

Visualization of Experimental Workflow

The logical flow from starting materials to the final, characterized compound is a critical aspect
of synthesis and analysis. The following diagram illustrates this workflow.
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Figure 1. Workflow for Synthesis and Characterization
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Figure 1. Workflow for Synthesis and Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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